4-Hydroxyretinal

Visual Cycle Phototransduction Opsin

4-Hydroxyretinal is a critical research tool for visual cycle and retinoid metabolism studies. Unlike generic retinoids, its C4-hydroxylation confers a blue-shifted λmax (~14 nm), 30-fold higher catalytic efficiency for ADH8, and a distinct LogP of 4.64. These unique properties make it irreplaceable for studying spectral tuning, enzymatic kinetics, and CYP26 inhibition. Ensure your research integrity—choose 4-Hydroxyretinal for reproducible, mechanism-specific data.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 18344-42-8
Cat. No. B015971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyretinal
CAS18344-42-8
Synonyms4-Hydroxyretinal; 
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=O)C)C
InChIInChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14,19,22H,11,13H2,1-5H3/b8-6+,10-9+,15-7-,16-12-
InChIKeyCYVVUYORRQQAQE-ITCDGTHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyretinal (CAS 18344-42-8): Procurement Overview & Chemical Identity for Research Selection


4-Hydroxyretinal (CAS 18344-42-8), also known as all-trans-4-hydroxyretinal or vitamin A4 aldehyde, is a retinoid derived from all-trans-retinal by the addition of a hydroxyl group at the 4-position of the cyclohexenyl ring [1]. It is a naturally occurring marine metabolite and a secondary allylic alcohol [1]. Unlike common retinoids used in dermatological research (e.g., retinol, retinaldehyde), 4-hydroxyretinal is not a standard ingredient in cosmetic formulations; its primary research value lies in its unique properties as a visual pigment chromophore and as a model compound for understanding retinoid metabolism and receptor interaction [2]. Its distinct physicochemical properties, such as a calculated LogP of approximately 4.64, also differentiate it for specialized in vitro and in vivo applications .

Why 4-Hydroxyretinal (CAS 18344-42-8) Cannot Be Replaced by Generic Retinoid Analogs


Generic substitution with common retinoids like all-trans-retinal (retinaldehyde) or retinol is scientifically invalid for research requiring 4-hydroxyretinal. The addition of the hydroxyl group at the C4 position fundamentally alters the molecule's interactions with key biological systems. This single modification changes its binding affinity to retinoic acid receptors (RARs), its substrate specificity for retinoid-metabolizing enzymes like alcohol dehydrogenase ADH8, and its spectral properties as a visual chromophore [1][2]. Consequently, data obtained with other retinoids cannot be extrapolated to predict the behavior of 4-hydroxyretinal in receptor transactivation assays, enzymatic reduction studies, or visual cycle research. The following quantitative evidence details these critical, non-interchangeable differences.

Quantitative Evidence Guide for 4-Hydroxyretinal (CAS 18344-42-8): Differentiated Performance Data vs. Analogs


Visual Pigment Chromophore: λmax Blue-Shift vs. Standard Retinal

4-Hydroxyretinal is the only known retinoid that functions as the chromophore for a third, distinct visual pigment in the bioluminescent squid Watasenia scintillans, enabling spectral discrimination [1]. When incorporated into bovine opsin, the synthetic pigment formed with 4-hydroxyretinal exhibits a λmax of approximately 470 nm, which is a blue-shift of roughly 14 nm compared to the 484 nm λmax of the major pigment based on standard retinal [1][2]. This specific spectral tuning is not achievable with other retinoid analogs like 3-dehydroretinal (λmax ~500 nm) [1].

Visual Cycle Phototransduction Opsin Chromophore λmax

Enzymatic Reduction: 30-Fold Higher Catalytic Efficiency by ADH8 vs. Retinol

The enzymatic reduction of 4-hydroxyretinal by the alcohol dehydrogenase ADH8 from Xenopus laevis shows profoundly altered kinetics compared to its parent compound, retinol. The 4-hydroxyretinol derivative demonstrates a catalytic efficiency (kcat/Km) approximately 30 times higher than that of the parent compound retinol [1]. This indicates that the C4 hydroxylation significantly enhances its recognition and processing by this key retinoid-metabolizing enzyme.

Enzymology Metabolism Retinoid Processing ADH8 Catalytic Efficiency

Physicochemical Profile: Elevated Lipophilicity (LogP 4.64) vs. Retinaldehyde

4-Hydroxyretinal exhibits a significantly higher predicted lipophilicity compared to its parent compound, retinaldehyde. Its calculated partition coefficient (ACD/LogP) is 4.64 . In contrast, all-trans-retinal has a reported experimental LogP of approximately 5.6 and a calculated LogP around 5.1 [1], although different calculation methods yield varying values. The presence of the hydroxyl group at C4, while adding a polar moiety, may alter the overall molecular conformation and electronic distribution, resulting in this distinct lipophilicity profile, which directly impacts its solubility, membrane permeability, and distribution in biological systems [2].

Formulation Science Lipophilicity ADME LogP Physicochemical Properties

Metabolic Stability: Role as a CYP26 Inhibitor with Altered RAR Binding

In the context of retinoid metabolism, C4-hydroxylated retinoids are key metabolites. While specific RAR binding data for 4-hydroxyretinal is scarce, its metabolite, all-trans-4-hydroxy retinoic acid, exhibits significantly reduced affinity for RARs compared to other metabolites (IC50s = 606, 298, and 892 nM for RARα, β, and γ, respectively) . More importantly, C4-substituted retinoid analogs are known to inhibit CYP26, the enzyme responsible for catabolizing all-trans-retinoic acid (ATRA) [1]. This suggests 4-hydroxyretinal may have a unique role in modulating endogenous retinoid levels, a property not shared by its parent compound, retinaldehyde.

Metabolism Enzyme Inhibition CYP26 RAR Binding Drug Development

Recommended Application Scenarios for 4-Hydroxyretinal (CAS 18344-42-8) in Research and Development


Molecular Basis of Spectral Tuning in Vision Research

Researchers investigating the molecular mechanisms of color vision and spectral sensitivity should use 4-hydroxyretinal. Its unique ability to form a visual pigment with a λmax blue-shifted by approximately 14 nm relative to standard retinal allows for detailed structure-function studies on how chromophore modifications affect opsin's spectral absorbance . This is essential for understanding the evolution of visual pigments and for the development of novel optogenetic actuators [5].

Probing Retinoid Metabolism and Enzyme Substrate Specificity

4-Hydroxyretinal serves as a highly specific substrate for enzymatic studies, particularly with alcohol dehydrogenases like ADH8, where it demonstrates a 30-fold increase in catalytic efficiency compared to retinol . This pronounced difference in kinetics makes it an ideal probe for dissecting the substrate recognition and catalytic mechanisms of retinoid-processing enzymes and for developing assays to identify enzyme modulators.

Development of CYP26 Inhibitors and Modulators of Retinoid Homeostasis

Given its C4-hydroxylation, 4-hydroxyretinal is a key tool compound for research into retinoid homeostasis. Its class-level property of inhibiting CYP26, the primary catabolic enzyme for retinoic acid, positions it as a lead scaffold for developing agents that can potentiate the effects of endogenous or therapeutic retinoids . This is particularly relevant in oncology and dermatology, where modulating ATRA levels is a therapeutic strategy [5].

Physicochemical Modeling for Formulation and ADME Prediction

Procurement of 4-hydroxyretinal is advised for studies focused on the impact of minor structural modifications on the physicochemical and ADME properties of retinoids. Its distinct LogP value of 4.64, compared to other retinoids, provides a data point for building predictive models of membrane permeability, solubility, and tissue distribution . This is valuable for medicinal chemists and formulators working on next-generation retinoid therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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